5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole
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Overview
Description
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolocarbazole family, known for their significant biological activities and applications in various fields such as organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed twofold cyclization of suitable precursors under specific conditions . For instance, a mixture of the precursor compound, Pd(OAc)2, and a base in an appropriate solvent is stirred and heated under air or inert atmosphere for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which are crucial in regulating various cellular processes . The compound’s extended π-electron system allows it to interact with DNA and proteins, potentially leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity.
Indolo[3,2-b]carbazole: Exhibits unique electronic properties and is used in organic electronics.
Indolo[3,2-c]carbazole: Studied for its biological activities.
Uniqueness
5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its applications in both organic electronics and medicinal chemistry highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C28H18N2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,22]tetracosa-1(13),2,4,6,8,10,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-10-20(11-3-1)30-27-13-7-6-12-21(27)24-16-23-22-14-18-8-4-5-9-19(18)15-25(22)29-26(23)17-28(24)30/h1-17,29H |
InChI Key |
PRCDXDZNLVUTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=CC7=CC=CC=C7C=C65 |
Origin of Product |
United States |
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